
Application Notes & Protocols: Ethanol
Precipitation and Washing of DNA after Phenol

Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Phenol;pyridine

Cat. No.: B14753824 Get Quote

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction and Principle

Following phenol-chloroform extraction, the aqueous phase contains the desired DNA, along

with salts and residual solvents. Ethanol precipitation is a cornerstone technique used to

concentrate and purify this DNA. The fundamental principle relies on altering the solubility of

DNA.[1][2] DNA is hydrophilic and soluble in aqueous solutions due to the negatively charged

phosphate groups on its sugar-phosphate backbone.[1][2] The process involves two key

additions: salt and ethanol.

Role of Salt: Positively charged ions (monovalent cations) from a salt solution, such as

sodium acetate, neutralize the negative charges on the DNA's phosphate backbone.[1][2][3]

[4] This reduces the affinity of DNA for water molecules, making it less hydrophilic.[3][4]

Role of Ethanol: Ethanol is significantly less polar than water.[5] Its addition to the solution

reduces the dielectric constant, effectively disrupting the hydration shell around the DNA.[4]

[5][6] This allows the now-neutralized DNA molecules to aggregate and precipitate out of the

solution.[4][5]

The subsequent washing steps, typically with 70% ethanol, are crucial for removing co-

precipitated salts and other impurities, yielding a purified DNA sample ready for downstream
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applications.[5][6][7]

2.0 Data Presentation: Key Reagents and Parameters

The efficiency of DNA precipitation and purification is dependent on several factors, including

the choice of salt, alcohol concentration, incubation time, and centrifugation speed.

Table 1: Commonly Used Salts for DNA Precipitation

Salt
Stock
Concentration

Final
Concentration

Key Applications &
Notes

Sodium Acetate 3.0 M, pH 5.2 0.3 M

The most common

choice for routine

DNA precipitation.[1]

[8]

Sodium Chloride 5.0 M 0.2 M

Recommended for

samples containing

SDS, as NaCl keeps

SDS soluble in

ethanol, preventing its

co-precipitation.[1]

Ammonium Acetate 10.0 M 2.0 - 2.5 M

Can help minimize co-

precipitation of

dNTPs.

Lithium Chloride 8.0 M 0.8 M

Primarily used for the

precipitation of RNA.

[1]

Table 2: Comparison of Alcohols for DNA Precipitation
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Parameter Ethanol Isopropanol

Volume Required
2 to 2.5 volumes of the

sample.[3][4][9][10][11]

0.7 to 1 volume of the sample.

[3][4][12]

DNA Solubility

DNA is more soluble; higher

concentrations are needed to

precipitate.[3][4]

DNA is less soluble;

precipitates faster, even at low

concentrations.[3][4][13]

Salt Co-precipitation

Salts tend to remain soluble,

especially at colder

temperatures.[3][4]

Higher tendency for salts to co-

precipitate with the DNA,

especially at low temperatures.

[3][13][14]

Best Use Case

Preferred choice for most

applications, especially with

small volumes.[3][13]

Useful when working with large

sample volumes to minimize

the total volume.[13][14]

Pellet Appearance
Typically forms a white,

opaque pellet.

Can form a clear or glassy

pellet that is more difficult to

see.[13]

3.0 Experimental Workflow

The following diagram outlines the complete workflow from the aqueous phase post-phenol

extraction to the final purified DNA.
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Workflow for DNA Ethanol Precipitation and Washing

Precipitation

Washing & Resuspension

Aqueous Phase from
Phenol-Chloroform Extraction

Add Salt
(e.g., 1/10 vol 3M NaOAc)

Add Cold 100% Ethanol
(2-2.5 volumes)

Incubate
(e.g., -20°C for ≥30 min)

Centrifuge
(≥12,000 x g, 15-30 min, 4°C)

Discard Supernatant,
Retain Pellet

Wash with 70% Ethanol

Centrifuge
(≥12,000 x g, 5-15 min, 4°C)

Discard Supernatant,
Retain Pellet

Air-Dry Pellet
(5-15 min)

Resuspend in Buffer
(e.g., TE Buffer or H₂O)

Purified DNA
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Caption: Experimental workflow for DNA precipitation and washing.
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4.0 Detailed Experimental Protocols

This protocol is designed for purifying DNA from a standard aqueous phase solution (<0.4 ml)

following phenol-chloroform extraction.[9]

4.1 Materials and Reagents

Aqueous DNA sample from phenol-chloroform extraction

Salt Solution (see Table 1, e.g., 3 M Sodium Acetate, pH 5.2)

100% Ethanol (ice-cold, stored at -20°C)

70% (v/v) Ethanol in nuclease-free water (stored at room temperature or 4°C)

Resuspension Buffer (e.g., TE Buffer, pH 8.0, or nuclease-free water)

Microcentrifuge (capable of ≥12,000 x g and 4°C)

Pipettes and nuclease-free tips

Nuclease-free microcentrifuge tubes

(Optional) Glycogen (20 mg/mL solution) as a carrier to improve recovery of low-

concentration DNA.[5][8][12]

4.2 Protocol for DNA Precipitation

Start with Aqueous Phase: Transfer the upper aqueous phase from your phenol-chloroform

extraction to a new, sterile microcentrifuge tube.[9][12] Be careful to avoid transferring any of

the organic phase or the interface material.

Add Salt: Add 1/10th volume of your chosen salt solution (e.g., for 200 µL of sample, add 20

µL of 3 M Sodium Acetate).[9][11][12][15] Mix thoroughly by vortexing briefly or flicking the

tube.[9][10]

Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol.[3][9][11][12] (e.g., for a 220 µL

sample+salt volume, add 440-550 µL of ethanol). Mix well by inverting the tube several times
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until the solution is homogeneous. A stringy white precipitate of DNA may become visible.

Incubate to Precipitate: Incubate the mixture to allow the DNA to fully precipitate. The time

and temperature depend on the DNA concentration and size:

Standard Samples: -20°C for at least 30-60 minutes.[11][12][14]

Low Concentration/Small Fragments: -20°C overnight or -80°C for at least 20-30 minutes

for enhanced recovery.[5][15][16]

Pellet the DNA: Centrifuge the tube at high speed (e.g., 12,000 - 15,000 x g) for 15 to 30

minutes at 4°C.[10][16] This will form a pellet of DNA at the bottom of the tube. The pellet

may be visible as a small white dot. Note the location of the pellet before proceeding.

4.3 Protocol for Washing the DNA Pellet

The wash step is critical for removing residual salts that can inhibit downstream enzymatic

reactions.[5][7][17]

Remove Supernatant: Carefully aspirate or pour off the ethanol supernatant without

disturbing the DNA pellet.[8][9][11] Use a smaller pipette to remove any remaining droplets.

Add Wash Solution: Add 500 µL to 1 mL of room-temperature 70% ethanol to the tube.[9][14]

[15] The volume should be sufficient to cover the pellet and wash the sides of the tube.[17]

Wash the Pellet: Gently invert the tube several times or vortex briefly to dislodge and wash

the pellet.[14][17] This ensures the salt is dissolved into the wash solution.[17]

Re-pellet the DNA: Centrifuge the tube again at high speed (≥12,000 x g) for 5 to 15 minutes

at 4°C.[9][10][16] The pellet should re-form at the bottom of the tube.

Remove Final Wash: Carefully aspirate all of the 70% ethanol. This step is critical, as

residual ethanol can inhibit subsequent enzymatic reactions.[18][19] A brief pulse-spin in the

microfuge can collect remaining liquid at the bottom for easier removal with a fine pipette tip.

[18]

4.4 Drying and Resuspending the DNA
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Dry the Pellet: Allow the pellet to air-dry at room temperature for 5-15 minutes.[9] The pellet

should become translucent or lose its milky-white appearance. Crucially, do not over-dry the

pellet (e.g., by using a SpeedVac for an extended time), as this can make the DNA difficult to

resuspend and may lead to denaturation.[5][16]

Resuspend the DNA: Add an appropriate volume of a suitable buffer (e.g., 20-50 µL of TE

buffer or nuclease-free water).[9][11][15] Gently pipette the solution up and down over the

pellet to dissolve it. For high molecular weight DNA, incubation at 37-50°C for 10-60 minutes

or overnight at room temperature can aid in complete resuspension.[14][18]

5.0 Troubleshooting

Table 3: Common Issues and Solutions in DNA Precipitation
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Problem Possible Cause Recommended Solution

Low or No DNA Yield

Incomplete Precipitation:

Insufficient ethanol, salt, or

incubation time.

Ensure correct volumes and

concentrations are used. For

low DNA concentrations,

increase incubation time, use a

lower temperature (-80°C), and

add a carrier like glycogen.[1]

[5][16][20]

Pellet Loss: Pellet was

accidentally aspirated or

dislodged.

Be mindful of the pellet's

location after centrifugation.

Use a fine pipette tip for

aspiration. After the 70% wash,

the pellet may be less

adherent.[14]

Over-drying Pellet: DNA is

difficult to resuspend.

Avoid extended drying times. If

over-dried, add buffer and

allow to rehydrate for an

extended period (e.g.,

overnight at 4°C) with periodic

gentle mixing.[21]

Poor Performance in

Downstream Applications

Salt Contamination:

Inadequate washing.

Ensure the pellet is fully

dislodged and vortexed during

the 70% ethanol wash step to

effectively remove salts.[17]

Perform a second wash if high

salt concentration is

suspected.

Ethanol Carryover: Residual

ethanol inhibiting enzymes.

After the final wash, briefly spin

the tube and carefully remove

all remaining ethanol droplets

with a pipette before air-drying.

[18][19]

DNA Fails to Resuspend Over-dried Pellet: DNA has

become denatured or tightly

Add buffer and incubate at

50°C for 1 hour with periodic
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compacted. vortexing or at room

temperature overnight.[18]

Ensure the entire surface of

the tube where the pellet was

is washed with the

resuspension buffer.[16]

High Molecular Weight DNA:

Large DNA molecules dissolve

slowly.

Allow for longer rehydration

times. Gentle heating (50-

65°C) can assist, but avoid

excessive heat which can

damage DNA.[14][18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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